ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Description
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 4-methylbenzoyl group at the 4-position and an ethyl acetate moiety at the 3-position. Benzoxazines are heterocyclic compounds of pharmacological interest, often serving as intermediates in drug synthesis.
Properties
IUPAC Name |
ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLWFXOQPGVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzoxazine ring and benzoyl group play crucial roles in its activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related benzoxazine and benzothiazine derivatives, focusing on substituents, molecular properties, and biological activities.
Structural Analogues of Benzoxazines
Key differences arise from substitutions on the benzoyl group, benzoxazine ring, and ester moiety:
Table 1: Substituent and Physicochemical Comparison
*Hypothesized based on structural similarity. †Inferred from analogous esters ().
Key Observations:
- Substituent Effects: Bromo and chloro substituents increase molecular weight significantly compared to methyl groups. For example, the brominated analog () has a molecular weight of 390.23 vs. ~325.36 for the target compound.
- Melting Points: Substituents like benzyl and bromo reduce melting points (e.g., 58–62°C for 7g) compared to methyl-substituted derivatives (98–100°C for 7d).
- Ester Groups: Methyl esters (e.g., ) may exhibit slightly lower boiling points than ethyl analogs due to reduced molecular weight.
Benzothiazine Derivatives
Benzothiazines, sulfur analogs of benzoxazines, demonstrate distinct bioactivities:
Table 2: Bioactivity of Benzothiazine Derivatives
| Compound Class | Bioactivity | Reference |
|---|---|---|
| Benzothiazine esters | Antimicrobial, antidepressant | |
| Benzoxazine esters | Primarily synthetic intermediates |
- Antimicrobial Activity: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate derivatives show significant antibacterial and antifungal effects.
Biological Activity
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.39 g/mol
- CAS Number : Not specified in the search results but can be located in chemical databases.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its potential anti-cancer properties and other pharmacological effects.
1. Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazine compounds showed inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Specific Enzymes : Compounds in the benzoxazine family have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : this compound may affect pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Case Study 1: Cytotoxicity Against Breast Cancer Cells
A specific study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values calculated at varying concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
Case Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the compound's action. The study utilized flow cytometry to analyze apoptosis and found that treated cells exhibited significant increases in early and late apoptotic populations compared to controls.
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Study A | Anti-cancer | Induced apoptosis in MCF-7 cells |
| Study B | Enzyme inhibition | Inhibited topoisomerase activity |
| Study C | Signaling modulation | Altered MAPK/ERK signaling pathway |
Q & A
Q. Example Table: 2³ Factorial Design for Synthesis Optimization
| Factor | Level (-1) | Level (+1) |
|---|---|---|
| Temp (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | Toluene | DMF |
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for solution-state conformation). For crystallography, grow single crystals via slow evaporation in ethyl acetate/hexane. For NMR, analyze coupling constants (e.g., ) to confirm diastereotopic protons in the benzoxazine ring .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodological Answer:
Synthesize analogs with variations in:
- Benzoyl substituents (e.g., electron-withdrawing groups at the 4-position).
- Ester groups (e.g., methyl vs. ethyl for lipophilicity studies).
Test biological activity (e.g., enzyme inhibition assays) and use multivariate regression to correlate structural descriptors (Hammett σ, logP) with activity. Evidence from benzothiazine analogs suggests keto groups enhance bioactivity .
Advanced: What computational methods clarify the reaction mechanism of benzoxazine formation?
Methodological Answer:
Employ density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for intramolecular cyclization steps. Pair this with kinetic isotope effect (KIE) experiments to validate mechanistic pathways. ICReDD’s reaction path search methods offer frameworks for integrating computational and experimental data .
Advanced: How should researchers resolve contradictions in reported biological activities of benzoxazine derivatives?
Methodological Answer:
Conduct meta-analysis of assay conditions (e.g., cell lines, concentrations). For example, discrepancies in antidepressant activity may arise from differences in blood-brain barrier permeability models. Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and compare with structurally similar benzothiazines .
Basic: What in vitro screening methods are suitable for preliminary bioactivity assessment?
Methodological Answer:
Use high-throughput screening (HTS) assays targeting receptors implicated in neurological disorders (e.g., serotonin reuptake inhibition). Prioritize assays with fluorescent or luminescent readouts for efficiency. Include positive controls (e.g., fluoxetine for antidepressants) and validate hits via dose-response curves .
Advanced: How can molecular docking predict binding modes to biological targets?
Methodological Answer:
Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations). Focus on the benzoxazine core’s interaction with catalytic residues. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) . ICReDD’s computational-experimental feedback loop enhances accuracy .
Basic: What crystallographic parameters are critical for confirming molecular conformation?
Methodological Answer:
Analyze torsion angles (e.g., between benzoxazine and 4-methylbenzoyl groups) and hydrogen-bonding networks . Refinement parameters (R-factor < 0.05) and thermal displacement (B-factor) consistency ensure reliability. Compare with reported benzoxazine/benzothiazine structures .
Advanced: How does polymorphism affect the compound’s physicochemical properties?
Methodological Answer:
Screen for polymorphs via solvent-mediated crystallization (e.g., using ethanol, acetonitrile). Characterize forms using DSC (melting point variation) and PXRD . Assess solubility and dissolution rates to link polymorphs to bioavailability. Crystallographic data from related compounds guide solvent selection .
Advanced: What green chemistry approaches reduce waste in synthesis?
Methodological Answer:
Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether). Use catalytic asymmetric synthesis to minimize chiral auxiliaries. Monitor atom economy using metrics like E-factor. CAS data on dihydrobenzoxazine derivatives highlight solvent-free cyclization as a viable strategy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
